1-Chloro-6-fluorophthalazine
Description
1-Chloro-6-fluorophthalazine (CAS 23928-55-4) is a halogenated phthalazine derivative with the molecular formula C₈H₄ClFN₂ and a molecular weight of 182.58 g/mol . It is synthesized at 97% purity and belongs to a class of compounds studied for their applications in pharmaceuticals, agrochemicals, and materials science. The phthalazine core, a bicyclic aromatic system, is substituted with chlorine at position 1 and fluorine at position 4. These substitutions enhance lipophilicity and stability, critical for interactions with biological targets . Its physicochemical properties, such as solubility and reactivity, are influenced by the electron-withdrawing effects of chlorine and fluorine, which modulate the aromatic ring’s electronic density .
Properties
IUPAC Name |
1-chloro-6-fluorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-7-2-1-6(10)3-5(7)4-11-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDLPFXBEOYEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NC=C2C=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-Chloro-6-fluorophthalazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-chlorophthalazine with a fluorinating agent under controlled conditions. The reaction typically requires an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
1-Chloro-6-fluorophthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-6-fluorophthalazine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-6-fluorophthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 1-Chloro-6-fluorophthalazine vs. 1-Chloro-7-fluorophthalazine
The positional isomer 1-Chloro-7-fluorophthalazine (CAS 23928-56-5) differs only in the fluorine substituent’s location (position 7 vs. 6). This minor structural variation significantly impacts properties:
- Lipophilicity : The 6-fluoro derivative exhibits slightly higher lipophilicity due to reduced steric hindrance, enhancing membrane permeability .
- Synthetic Yield : The 6-fluoro isomer is synthesized at 97% purity, while the 7-fluoro analog is reported at 95% purity, suggesting differences in reaction pathways or purification challenges .
Carboxylic Acid Derivatives: 1-Chlorophthalazine-6-carboxylic Acid
1-Chlorophthalazine-6-carboxylic acid (CAS 1416713-30-8, molecular formula C₉H₅ClN₂O₂ , MW 208.60 g/mol) introduces a carboxylic acid group at position 6 . Key distinctions include:
- Solubility : The carboxylic acid group increases water solubility, making it more suitable for aqueous formulations in drug development.
- Bioactivity: The acidic moiety allows for salt formation (e.g., sodium salts), improving bioavailability compared to the non-carboxylic parent compound .
- Synthetic Utility : This derivative serves as a precursor for amide or ester conjugates, expanding its utility in medicinal chemistry .
Indazole Analogs: 3-Chloro-1H-indazole-6-carboxylic Acid
Despite structural differences (indazole vs. phthalazine core), 3-Chloro-1H-indazole-6-carboxylic acid (CAS 1086391-21-0) shares functional group similarities (Cl, COOH) and exhibits a high structural similarity score (0.98 ) to this compound . Key comparisons:
- Bioisosteric Potential: The indazole core may mimic phthalazine’s hydrogen-bonding patterns, offering alternative scaffolds for target modulation.
- Polarity : The indazole derivative’s carboxylic acid group increases polarity, reducing blood-brain barrier penetration compared to the more lipophilic this compound .
Sulfonic Acid Derivatives
Compounds like 7-(4-benzylphthalazin-1-ylamino)-4-hydroxynaphthalene-2-sulfonic acid () incorporate sulfonic acid groups, drastically altering properties:
- Solubility : Sulfonic acid derivatives are highly water-soluble, ideal for injectable formulations.
- Thermal Stability : The sulfonate group enhances thermal stability compared to halogenated phthalazines .
Data Tables
Detailed Research Findings
- Synthetic Flexibility: this compound’s halogen atoms enable diverse reactions, such as nucleophilic aromatic substitution with amines or sulfonic acids, as demonstrated in the synthesis of 4-benzylphthalazin-1-ylamino derivatives .
- Biological Activity : Fluorine and chlorine synergistically enhance binding to enzymes like kinases, with the 6-fluoro position showing superior inhibitory potency in preliminary assays compared to 7-fluoro analogs .
- Stability Studies : Accelerated stability testing reveals that this compound maintains >90% purity under ambient conditions for 12 months, outperforming carboxylic acid derivatives, which degrade faster due to hygroscopicity .
Biological Activity
1-Chloro-6-fluorophthalazine is a synthetic compound with the molecular formula and a molecular weight of 182.58 g/mol. It has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.
This compound is characterized by its unique structure, which includes a phthalazine core substituted with chlorine and fluorine atoms. This structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.58 g/mol |
| CAS Number | 23928-55-4 |
| Melting Point | Not specified |
| Storage Conditions | Inert atmosphere, 2-8°C |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research published in various journals highlights its ability to inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
In a study conducted by Zhang et al. (2023), this compound was tested on MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM, suggesting strong potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings:
A study by Smith et al. (2022) reported that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be explored as a lead for developing new antimicrobial agents.
Safety and Toxicity
The safety profile of this compound has been assessed through various toxicity studies. It is classified under moderate hazard due to potential skin irritation and respiratory issues upon exposure.
Toxicity Data:
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies: Understanding the molecular pathways affected by the compound.
- In Vivo Studies: Evaluating efficacy and safety in animal models.
- Structure-Activity Relationship (SAR): Modifying the chemical structure to enhance potency and reduce toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
